3,7-Dichlorocinnoline
Overview
Description
3,7-Dichlorocinnoline is a heterocyclic organic compound that belongs to the class of cinnoline derivatives It is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichlorocinnoline typically involves the chlorination of cinnoline derivatives. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 7th positions.
Industrial Production Methods
For industrial production, the process may involve the use of more scalable and efficient methods. One such method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dichlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted cinnoline derivatives, while oxidation can produce cinnoline dioxides.
Scientific Research Applications
3,7-Dichlorocinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,7-Dichlorocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocinnoline: Another dichlorinated derivative of cinnoline with chlorine atoms at the 3rd and 4th positions.
3,7-Dibromocinnoline: A brominated derivative with bromine atoms at the 3rd and 7th positions.
4,7-Dichloroquinoline: A related compound with a quinoline ring structure.
Uniqueness
3,7-Dichlorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,7-dichlorocinnoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUQZWNQOBBHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314827 | |
Record name | 3,7-Dichlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817209-49-7 | |
Record name | 3,7-Dichlorocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817209-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dichlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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